
4-chloro-1-(2-fluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-1-(2-fluoroethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of chlorine and fluorine atoms suggests that this compound might have interesting reactivity and properties.
Molecular Structure Analysis
The molecular structure of “4-chloro-1-(2-fluoroethyl)-1H-pyrazole” would consist of a pyrazole ring substituted at the 4-position with a chlorine atom and at the 1-position with a 2-fluoroethyl group.Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the chlorine and fluorine atoms might make this compound particularly reactive towards nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1-(2-fluoroethyl)-1H-pyrazole” would be influenced by its molecular structure. The pyrazole ring is aromatic and planar, which could contribute to its stability and solubility. The chlorine and fluorine atoms are highly electronegative, which could make this compound polar and potentially increase its boiling point and melting point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-chloro-1-(2-fluoroethyl)-1H-pyrazole has demonstrated promising antimicrobial properties. Researchers have explored its potential as an antibacterial and antifungal agent. By disrupting microbial cell membranes or interfering with essential metabolic pathways, this compound could contribute to novel antimicrobial therapies .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that 4-chloro-1-(2-fluoroethyl)-1H-pyrazole may modulate inflammatory responses. Its anti-inflammatory effects could be harnessed for drug development .
Antioxidant Properties
Oxidative stress contributes to aging, neurodegenerative diseases, and cancer. Researchers have investigated the antioxidant capacity of this compound. By scavenging free radicals and protecting cells from oxidative damage, it may offer therapeutic benefits .
Analgesic Effects
Chronic pain management remains a challenge. Some studies indicate that 4-chloro-1-(2-fluoroethyl)-1H-pyrazole possesses analgesic properties. Understanding its mechanisms of action could lead to novel pain-relief strategies .
Potential as an Organic Catalyst
Organic catalysts are essential in synthetic chemistry. This compound’s unique structure suggests it could serve as a catalyst in various reactions. Researchers are exploring its catalytic activity and applications in organic synthesis .
Drug Discovery
Given its diverse pharmacological properties, 4-chloro-1-(2-fluoroethyl)-1H-pyrazole is an attractive scaffold for drug discovery. Scientists continue to investigate its potential as a lead compound for developing new drugs, especially in areas like oncology and infectious diseases .
Zukünftige Richtungen
The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities . Future research on “4-chloro-1-(2-fluoroethyl)-1H-pyrazole” could involve exploring its potential biological activities, developing new synthetic methods, or studying its reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
4-chloro-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMPNIRSVKMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2-fluoroethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

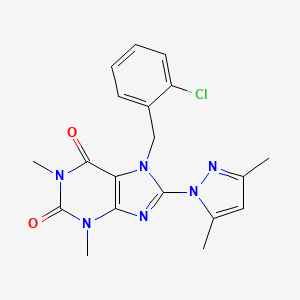
![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)
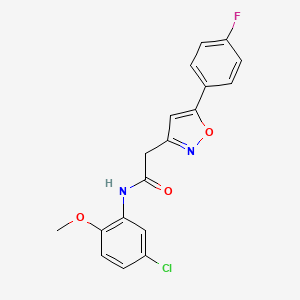
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)
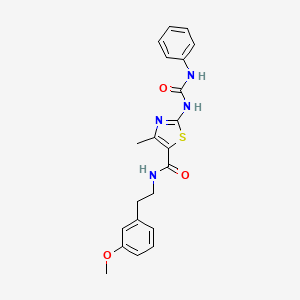

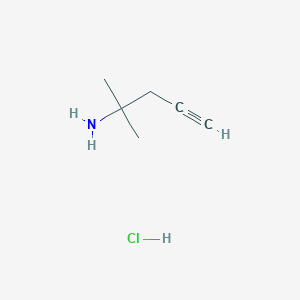
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)
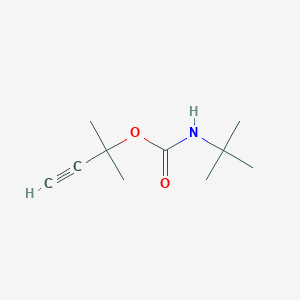
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)
![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)

